molecular formula C14H10N2O B378025 4-Quinoxalin-2-ylphenol CAS No. 33707-91-4

4-Quinoxalin-2-ylphenol

Cat. No. B378025
CAS RN: 33707-91-4
M. Wt: 222.24g/mol
InChI Key: QGECDAQWBBZAAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Quinoxalin-2-ylphenol is a chemical compound with the molecular formula C14H10N2O and a molecular weight of 222.25 . It is a white crystalline powder and is used for research and development .


Synthesis Analysis

The synthesis of quinoxaline derivatives has been a subject of extensive research due to their wide range of physicochemical and biological activities . Various synthetic strategies have been developed to decorate the quinoxaline scaffold with proper functional groups . For instance, one synthesis method involves the reaction of 2-Bromo-4’-hydroxyacetophenone and o-Phenylenediamine .


Molecular Structure Analysis

The InChI code for 4-Quinoxalin-2-ylphenol is 1S/C14H10N2O/c17-11-7-5-10 (6-8-11)14-9-15-12-3-1-2-4-13 (12)16-14/h1-9,17H . This code provides a specific description of the molecule’s structure.


Chemical Reactions Analysis

Quinoxaline has emerged as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . It has been utilized in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications .


Physical And Chemical Properties Analysis

4-Quinoxalin-2-ylphenol has a melting point of 204-206°C . It is a powder at room temperature . More detailed physical and chemical properties may require specific experimental measurements.

Scientific Research Applications

Synthesis and Derivative Formation

One key application of quinoxaline derivatives is in the synthesis of complex organic compounds. For instance, Mamedov et al. (2014) developed a protocol for synthesizing diverse 4-(benzimidazol-2-yl)quinolines, showcasing the flexibility of quinoxaline derivatives in creating structurally diverse compounds. This synthesis process benefits from short reaction times and simple product isolation, highlighting its efficiency and scalability Mamedov et al., 2014.

Corrosion Inhibition

Quinoxaline derivatives also serve as effective corrosion inhibitors. Zarrouk et al. (2014) conducted quantum chemical calculations on quinoxalines to determine their efficacy as corrosion inhibitors for copper, finding a consistent relationship between molecular structure and inhibition efficiency. This suggests that quinoxaline derivatives can play a crucial role in protecting metals from corrosion, particularly in harsh chemical environments Zarrouk et al., 2014.

Anti-inflammatory Properties

In the field of medicinal chemistry, some quinoxaline derivatives have been identified for their anti-inflammatory properties. Smits et al. (2008) discovered a new lead structure for H4 receptor ligands with significant anti-inflammatory properties in vivo, presenting a potential avenue for developing new anti-inflammatory drugs Smits et al., 2008.

Electrochemical and Computational Analysis

Quinoxaline derivatives are subjects of electrochemical and computational analysis to understand their properties and applications further. Saraswat et al. (2020) synthesized quinoxaline derivatives and studied their corrosion inhibition behavior for mild steel, combining experimental and theoretical approaches to correlate results and enhance understanding of their mechanisms Saraswat et al., 2020.

Diuretic Activity

Another interesting application is in the potential diuretic activity of quinoxaline derivatives. Husain et al. (2016) synthesized and evaluated new benzothiazole sulfonamides containing quinoxaline ring systems, uncovering compounds with promising diuretic activity, which could lead to the development of new diuretic agents Husain et al., 2016.

Synthetic Review and Therapeutic Uses

Quinoxalines have a broad spectrum of pharmacological effects, including antifungal, antibacterial, and antiviral activities. Khatoon and Abdulmalek (2021) provided a comprehensive review of synthetic routes for quinoxaline and its derivatives, emphasizing their crucial role in medicinal chemistry and the fight against infectious diseases Khatoon & Abdulmalek, 2021.

Fluorescence in Protein Binding Site Polarity Estimation

Quinoxaline derivatives are also used in developing fluorescent probes for estimating protein binding site polarity. Kudo et al. (2011) introduced a quinoxaline-based compound as a promising fluorescent chromophore for this purpose, showing a linear relationship between emission wavenumber and solvent polarity Kudo et al., 2011.

Safety And Hazards

The safety information for 4-Quinoxalin-2-ylphenol includes hazard statements H315, H319, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for 4-Quinoxalin-2-ylphenol are not mentioned in the search results, the field of quinoxaline research is active and evolving. There is ongoing effort in the development of newer synthetic strategies and novel methodologies for quinoxaline derivatives . These compounds are being explored for their potential in various applications, including medicinal chemistry .

properties

IUPAC Name

4-quinoxalin-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-11-7-5-10(6-8-11)14-9-15-12-3-1-2-4-13(12)16-14/h1-9,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGECDAQWBBZAAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401333339
Record name 4-quinoxalin-2-ylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401333339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194323
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Quinoxalin-2-ylphenol

CAS RN

33707-91-4
Record name 4-quinoxalin-2-ylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401333339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.